

# An In-depth Technical Guide to TRV055 Hydrochloride

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Compound of Interest		
Compound Name:	TRV055 hydrochloride	
Cat. No.:	B10855222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **TRV055 hydrochloride**. TRV055 is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), a critical target in cardiovascular and fibrotic diseases.

## **Chemical Structure and Properties**

**TRV055 hydrochloride** is a peptide-based compound. Its structure is a modification of angiotensin II, designed to selectively activate G protein signaling pathways over  $\beta$ -arrestin pathways.

Chemical Name: 2-8-Angiotensin II, 2-glycine-5-L-isoleucine- (hydrochloride)[1]

Molecular Formula: C42H58ClN9O9[1]

Molecular Weight: 868.42 g/mol [1]

Sequence (Shortening): GVYIHPF[2]

SMILES: CC--INVALID-LINK----INVALID-LINK--cc1)NC(=O)--INVALID-LINK-CN)C(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK-C(O)=O.Cl



2D Structure:

#### 2D Chemical Structure of TRV055

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#### 2D Chemical Structure of TRV055

Property	Value	Reference
Molecular Formula	C42H58CIN9O9	[1]
Molecular Weight	868.42 g/mol	[1]
CAS Number (TRV055)	25849-90-5	
Appearance	White to off-white solid	[1]
Purity (LCMS)	99.97%	[1]
Solubility	Soluble in water	
Storage	Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months.	[1]

# Mechanism of Action: Gq-Biased Agonism at the AT1 Receptor

TRV055 is characterized as a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[3][4] This means that upon binding to the AT1R, it preferentially activates G protein-mediated signaling cascades, specifically through the G $\alpha$ q subunit, with significantly less engagement of the  $\beta$ -arrestin pathway compared to the endogenous ligand, angiotensin II.[5] Studies have shown that TRV055 has a more than 10-fold greater allosteric coupling to Gq than angiotensin II.

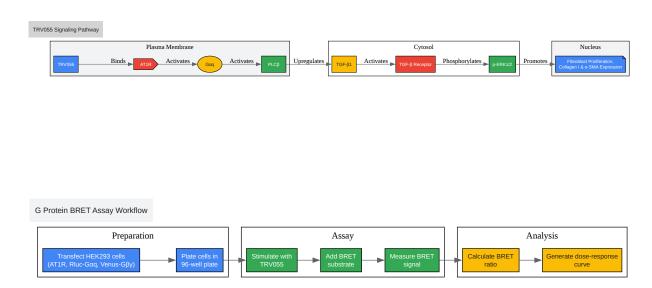
The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gq. This leads to the



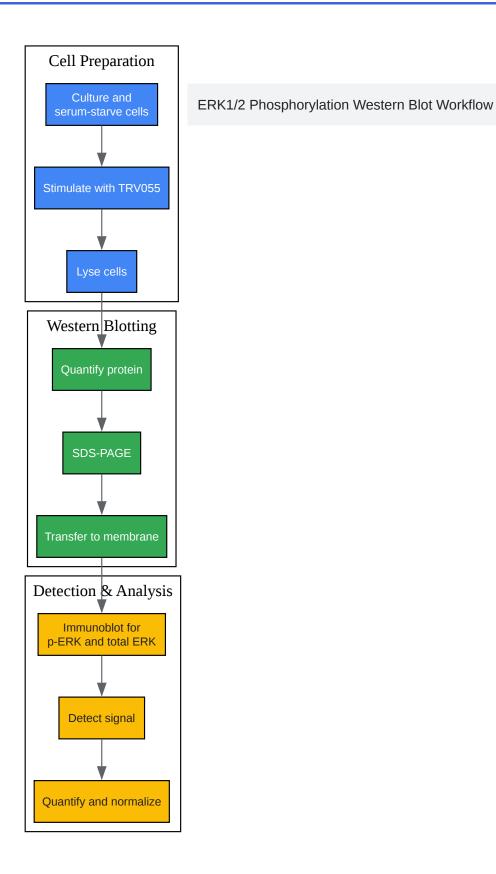
activation of phospholipase C  $\beta$  (PLC $\beta$ ), a key downstream effector of Gq signaling.

## **Signaling Pathway**

The Gq-biased signaling of TRV055 at the AT1 receptor culminates in the activation of the ERK1/2 pathway, mediated by transforming growth factor-beta 1 (TGF- $\beta$ 1). This pathway is particularly relevant in the context of cardiac fibroblasts and fibrosis.[6][7]







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